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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzonitrile

Cat. No.: B8816428

Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic data for 5-Hydroxy-2-methylbenzonitrile (C₈H₇NO). Designed for

researchers, scientists, and professionals in drug development, this document outlines the

predicted ¹H and ¹³C NMR spectral characteristics of the molecule. Given the limited availability

of direct experimental spectra in public databases, this guide synthesizes data from structurally

related compounds and foundational spectroscopic principles to offer a robust analytical

framework.

Molecular Structure and Spectroscopic Overview
5-Hydroxy-2-methylbenzonitrile is a substituted aromatic compound with the chemical

formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1] Its structure consists of a

benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a nitrile (-

C≡N) group. The strategic placement of these functional groups dictates the electronic

environment of each atom, resulting in a unique and predictable NMR fingerprint.

The presence of both electron-donating groups (hydroxyl and methyl) and an electron-

withdrawing group (nitrile) on the aromatic ring leads to a distinct pattern of chemical shifts in

both ¹H and ¹³C NMR spectra, allowing for unambiguous structural elucidation.
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Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 5-Hydroxy-2-methylbenzonitrile is anticipated to exhibit

characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The

exact chemical shifts are influenced by the choice of deuterated solvent, concentration, and

temperature.[2] For the purpose of this guide, predictions are based on typical values observed

for similar phenolic and benzonitrile compounds in a common NMR solvent like

deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

Hydroxyl (-OH) 4.0 - 6.0 (broad) Singlet (broad) N/A

Chemical shift is

highly dependent

on solvent,

concentration,

and temperature.

May exchange

with D₂O.

Aromatic CH (H-

6)
~7.3 Doublet ~8.0

Ortho-coupling

with H-4.

Aromatic CH (H-

4)
~6.9

Doublet of

doublets
~8.0, ~2.0

Ortho-coupling

with H-6 and

meta-coupling

with H-3.

Aromatic CH (H-

3)
~6.8 Doublet ~2.0

Meta-coupling

with H-4.

Methyl (-CH₃) ~2.4 Singlet N/A

Causality Behind Predicted Shifts:
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The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical

exchange. Its chemical shift can vary significantly.

The aromatic protons will appear in the range of δ 6.8-7.3 ppm. The electron-donating

hydroxyl group will shield the ortho and para protons (H-4 and H-6), shifting them upfield

compared to benzene (δ 7.34 ppm). The nitrile group, being electron-withdrawing, will

deshield the ortho and para protons (H-3 and H-6). The interplay of these effects results in

the predicted shifts.

The methyl protons are attached to the aromatic ring and are expected to resonate around δ

2.4 ppm, a typical region for aryl methyl groups.

Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 5-Hydroxy-2-methylbenzonitrile will display

signals for all eight carbon atoms in the molecule. The chemical shifts are highly indicative of

the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C5 (-OH) 155 - 160

Carbon attached to the

hydroxyl group, significantly

deshielded.

C2 (-CH₃) 135 - 140
Quaternary carbon attached to

the methyl group.

C1 (-CN) 110 - 115
Quaternary carbon attached to

the nitrile group.

C6 130 - 135

C4 120 - 125

C3 115 - 120

Nitrile (-C≡N) 118 - 122
Characteristic chemical shift

for a nitrile carbon.

Methyl (-CH₃) 20 - 25

Rationale for Chemical Shift Assignments:

The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C5) is

expected to be the most deshielded among the aromatic carbons.

The quaternary carbons (C1 and C2) will generally have weaker signals compared to the

protonated carbons.

The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 118-122 ppm.[3]

The methyl carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Hydroxy-2-methylbenzonitrile, the

following experimental protocol is recommended. This protocol is designed to be a self-

validating system, ensuring accuracy and reproducibility.
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Step-by-Step Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Hydroxy-2-methylbenzonitrile solid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for

phenolic compounds as it can help in observing the hydroxyl proton.[2][4]

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Instrument Setup and Referencing:

Use a standard 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Reference the ¹H and ¹³C spectra to the residual solvent peak. For DMSO-d₆, the residual

proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.[5][6] Alternatively, a

small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00

ppm for both ¹H and ¹³C).[5]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: ~16 ppm (centered around 6 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: ~240 ppm (centered around 120 ppm).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

Number of Scans: 256-1024 scans, or more, to achieve an adequate signal-to-noise ratio,

especially for the quaternary carbons.

Visualization of Molecular Structure and Logic
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular

structure with atom numbering and the logical workflow for spectroscopic analysis.
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Spectroscopic Analysis Workflow
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Caption: Standard workflow for NMR-based structural elucidation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. sigmaaldrich.com [sigmaaldrich.com]

2. ckgas.com [ckgas.com]

3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4. scs.illinois.edu [scs.illinois.edu]

5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

6. emerypharma.com [emerypharma.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Hydroxy-2-
methylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-
hydroxy-2-methylbenzonitrile-a-technical-guide]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8816428/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/SG/en/substance/bbe5hydroxy2methylbenzonitrile13315101349820
https://www.ckgas.com/wp-content/uploads/2015/04/NMR-Solvent-Data-Chart.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://webspectra.chem.ucla.edu/NotesOnSolvents.html
https://emerypharma.com/resources/nmr-solvent-chart/
https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/product/b8816428/docs#spectroscopic-characterization-of-5-hydroxy-2-methylbenzonitrile-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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